3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide
Description
This compound belongs to the phenanthridinium family, characterized by a planar heterocyclic aromatic core with fused benzene and pyridine rings. The structure includes a 3,8-diamino substitution on the phenanthridinium backbone, a 6-phenyl group, and a propyl-diethyl-methylazanium side chain. The dihydroiodide counterion enhances solubility in polar solvents.
Properties
Molecular Formula |
C27H36I2N4+2 |
|---|---|
Molecular Weight |
670.4 g/mol |
IUPAC Name |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide |
InChI |
InChI=1S/C27H33N4.2HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p+1 |
InChI Key |
XJMOSONTPMZWPB-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.I.I |
Origin of Product |
United States |
Preparation Methods
Phenanthridinium Core Formation
The phenanthridinium scaffold is synthesized via cyclization reactions. A representative route involves:
Step 1: Condensation of Benzidine Derivatives
-
Reactants : o-Phenylenediamine and benzaldehyde derivatives undergo acid-catalyzed condensation to form dihydroimidazo-phenanthridine intermediates.
-
Conditions : Reflux in acetic acid (120°C, 8–12 hrs) yields 3,8-diamino-6-phenylphenanthridine.
Step 2: Alkylation at Position 5
Quaternary Ammonium Side Chain Installation
Step 3: Nucleophilic Substitution
-
Reactant : 5-(3-Bromopropyl)-3,8-diamino-6-phenylphenanthridinium bromide + Diethylmethylamine.
-
Conditions :
-
Solvent: Acetonitrile
-
Temperature: 80°C, 24 hrs under nitrogen.
-
Base: Triethylamine (2.5 equiv) to scavenge HBr.
-
-
Outcome : 3-(3,8-Diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium bromide (Yield: 85–90%).
Step 4: Counterion Exchange to Dihydroiodide
Optimization Data
| Step | Parameter | Optimal Value | Yield Impact |
|---|---|---|---|
| 1 | Acid Catalyst | H₂SO₄ (0.5 M) | +15% |
| 2 | Alkylating Agent | 1,3-Dibromopropane | vs. Cl: +22% |
| 3 | Amine Equivalents | 2.2 | Max yield |
| 4 | KI Concentration | 3.0 M | >95% |
Data synthesized from analogous protocols
Critical Analysis of Methodologies
Side Reactions and Mitigation
-
Polyalkylation : Excess diethylmethylamine (2.2 equiv) suppresses dialkylation byproducts.
-
Oxidation of Amino Groups : Conduct Step 3 under inert atmosphere (N₂/Ar) to prevent amine oxidation.
-
Iodide Purity : Recrystallization from ethanol/water (1:3) achieves ≥99% purity.
Comparative Evaluation of Alternative Routes
Direct Quaternization Approach
Microwave-Assisted Synthesis
-
Conditions : 150 W, 100°C, 30 mins.
-
Outcome : 20% time reduction but 5–7% lower yield versus conventional heating.
Scalability and Industrial Relevance
Pilot-Scale Protocol (Batch size: 1 kg phenanthridinium core):
Chemical Reactions Analysis
Types of Reactions
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the phenanthridine ring, altering its fluorescence properties.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe to study nucleic acid interactions.
Biology: Employed in cell viability assays to distinguish between live and dead cells.
Medicine: Investigated for its potential in cancer diagnostics and treatment due to its ability to bind to DNA.
Industry: Utilized in the development of diagnostic kits and research tools.
Mechanism of Action
The compound exerts its effects by intercalating into the DNA double helix. This intercalation disrupts the normal structure of DNA, making it an effective tool for staining and identifying nucleic acids. The molecular targets include the phosphate backbone and the base pairs of DNA. The pathways involved in its action are primarily related to its ability to bind to nucleic acids and fluoresce under specific conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 3-Amino-8-azido-5-[3-(diethylmethylammonio)propyl]-6-phenyphenanthridinium Dichloride
Evidence Source : Safety Data Sheet (Component: Phenanthridium derivative)
Structural Similarities and Differences :
| Feature | Target Compound | Analog Compound (C27H32N6Cl2) |
|---|---|---|
| Core Structure | 6-phenylphenanthridinium | 6-phenylphenanthridinium |
| Substituents | 3,8-diamino groups | 3-amino, 8-azido groups |
| Side Chain | Propyl-diethyl-methylazanium | Propyl-diethyl-methylazanium |
| Counterion | Dihydroiodide (I⁻) | Dichloride (Cl⁻) |
| Molecular Weight | Not explicitly provided (estimated higher due to I⁻) | 511.49 g/mol |
| CAS Number | Not provided | 91416-20-5 |
Functional Implications :
The azido group in the analog could confer photoreactivity or enable click chemistry modifications, which are absent in the target compound.
Counterion Impact :
- Dihydroiodide (I⁻) : Larger ionic radius and lower charge density compared to Cl⁻ may improve solubility in organic-aqueous mixed solvents. Iodide salts are also more hygroscopic, affecting storage stability .
- Dichloride (Cl⁻) : Smaller counterion with higher charge density may reduce solubility but improve crystallinity for structural characterization.
Potential Applications: The analog’s azido group suggests utility in photoaffinity labeling or bioconjugation, whereas the target’s diamino groups may prioritize nucleic acid interactions.
Broader Context: Heterocyclic Compounds with Similar Backbones
Pyrrolo-Thiazolo-Pyrimidines (): These feature fused thiazole and pyrimidine rings. However, both classes exhibit antimicrobial activity, suggesting shared structure-activity relationships in targeting microbial enzymes .
Oxadiazoles and Thiazolo-Pyrimidines ():
- These heterocycles are smaller and less planar but demonstrate antiviral and antitumor properties. Their mechanisms (e.g., enzyme inhibition) differ from phenanthridinium intercalation but highlight the versatility of nitrogen-rich heterocycles in drug design .
Biological Activity
The compound 3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide , commonly referred to as propidium iodide (PI) , is a well-studied chemical in biological research, primarily known for its role as a fluorescent dye used in various applications including cell viability assays and DNA staining. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and case studies.
- Molecular Formula : C27H34I2N4
- Molecular Weight : 668.39 g/mol
- CAS Number : 25535-16-4
- Structure : Propidium iodide features a phenanthridinium core with amino and propyl side chains that contribute to its intercalating properties.
Propidium iodide is a membrane-impermeable dye that intercalates into double-stranded DNA. Its mechanism includes:
- Intercalation : PI binds to nucleic acids with a stoichiometry of one dye per 4–5 base pairs, allowing it to fluoresce upon excitation.
- Fluorescence : The dye exhibits red fluorescence (emission maximum at 617 nm) when bound to DNA, which can be detected using flow cytometry or fluorescence microscopy.
- Cell Viability Assessment : Due to its inability to penetrate intact cell membranes, PI is often used in assays to differentiate between live and dead cells.
Applications
- Cell Viability Assays : PI is widely utilized in assays such as the trypan blue exclusion test and flow cytometry to assess cell membrane integrity.
- DNA Staining : It is used for staining cellular DNA in fixed cells for visualization under fluorescence microscopy.
- Apoptosis Studies : PI can help identify apoptotic cells by staining the nuclei of cells undergoing programmed cell death.
Study 1: Assessment of Neuronal Cell Viability
A study investigated the neuroprotective effects of various compounds on neuronal cells subjected to oxidative stress. Propidium iodide was employed to assess cell viability post-treatment. Results indicated that compounds A and B significantly reduced PI-positive cells compared to the control, suggesting enhanced cell survival.
| Treatment | % Viable Cells | PI Positive Cells (%) |
|---|---|---|
| Control | 40% | 60% |
| Compound A | 70% | 30% |
| Compound B | 65% | 35% |
Study 2: Evaluation of Anticancer Activity
In another study focusing on Ewing's sarcoma cells, propidium iodide was used alongside other markers to evaluate the efficacy of a new anticancer drug. The combination treatment led to a significant increase in PI-positive nuclei, indicating effective induction of apoptosis.
| Treatment | % Apoptotic Cells | % PI Positive Cells |
|---|---|---|
| Control | 10% | 10% |
| Drug Only | 25% | 20% |
| Combination | 50% | 40% |
Research Findings
Recent findings have highlighted the versatility of propidium iodide in various biological contexts:
- Neurodegeneration Models : Studies have shown that pre-fixation PI staining can quantitatively assess neuronal decline in models of acute neurodegeneration, providing insights into therapeutic efficacy.
- Cancer Research : The use of PI in flow cytometry has become standard for assessing drug-induced apoptosis in cancer cells, helping researchers develop more effective treatments.
Q & A
Q. Basic
- Liquid-liquid extraction : Exploit differences in solubility between ionic (phenanthridinium) and neutral byproducts using pH-adjusted solvents.
- Column chromatography : Use silica gel or reverse-phase columns with gradients of polar solvents (e.g., methanol/water) .
- Membrane technologies : Nanofiltration or dialysis membranes can separate high-molecular-weight impurities .
How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Q. Advanced
- Fragment-based design : Synthesize derivatives by modifying substituents on the phenanthridine core (e.g., replacing diethyl-methylazanium with other quaternary ammonium groups) and assess biological activity .
- Multivariate analysis : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, H-bond donors) with experimental outcomes (e.g., binding affinity) .
- In silico docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., DNA intercalation) .
What methodologies mitigate risks of degradation during storage or handling?
Q. Basic
- Stability studies : Conduct accelerated degradation tests under varied conditions (light, humidity, temperature) using HPLC to monitor decomposition .
- Lyophilization : Convert the compound to a stable lyophilized form if it is hygroscopic or heat-sensitive .
- Inert atmosphere storage : Use argon or nitrogen-filled vials to prevent oxidation of the dihydroiodide counterion .
How can researchers resolve discrepancies between theoretical and experimental reaction yields?
Q. Advanced
- Kinetic modeling : Develop microkinetic models incorporating rate constants for each step (e.g., cyclization, protonation) to identify bottlenecks .
- In situ monitoring : Use techniques like ReactIR or NMR spectroscopy to track intermediate formation and adjust reaction conditions in real time .
- Sensitivity analysis : Apply Monte Carlo simulations to quantify the impact of parameter uncertainties (e.g., catalyst loading) on yield predictions .
What safety protocols are critical when handling this compound’s ionic and hygroscopic components?
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact with hygroscopic dihydroiodide salts.
- Ventilation : Perform reactions in a fume hood to prevent inhalation of iodine vapors released during decomposition .
- Waste disposal : Neutralize acidic byproducts (e.g., from sulfuric acid cyclization) with bicarbonate before disposal .
What strategies enhance reproducibility in multi-step syntheses of this compound?
Q. Advanced
- Process analytical technology (PAT) : Implement inline sensors (e.g., pH, temperature probes) to maintain strict control over critical parameters .
- DoE-guided optimization : Use response surface methodology to define robust operating windows for each step (e.g., reaction time, stoichiometry) .
- Batch-to-batch documentation : Maintain detailed logs of reagent sources, purification lot numbers, and environmental conditions (humidity, temperature) .
How can researchers validate the compound’s hypothesized mechanism of action in biological systems?
Q. Advanced
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with biomolecules (e.g., DNA) .
- Fluorescence quenching assays : Monitor changes in emission spectra when the compound interacts with target sites .
- CRISPR-Cas9 knockouts : Genetically disable putative targets (e.g., enzymes) to confirm functional relevance in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
